molecular formula C11H15N5Na2O9P2 B13823771 alpha,beta-Methyleneadenosine 5'-diphosphate sodium salt

alpha,beta-Methyleneadenosine 5'-diphosphate sodium salt

Cat. No.: B13823771
M. Wt: 469.19 g/mol
InChI Key: XBMIJZIUIGRFDM-LYYWGVPGSA-L
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Description

Ecto-5'-Nucleotidase as a Pivotal Enzyme in Purinergic Signaling

Ecto-5'-nucleotidase (cluster of differentiation 73) serves as the terminal enzyme in the extracellular purine metabolic pathway, catalyzing the dephosphorylation of adenosine monophosphate to adenosine. This glycoprotein is anchored to the plasma membrane via a glycosyl phosphatidylinositol linkage, positioning it to regulate local adenosine concentrations at cell surfaces. Structurally, the enzyme comprises two domains: a catalytic domain that binds adenosine monophosphate and a smaller domain involved in zinc coordination, which stabilizes the active site.

The enzymatic activity of ecto-5'-nucleotidase is tightly regulated by physiological conditions. Hypoxia, for instance, induces transcriptional upregulation of ecto-5'-nucleotidase through hypoxia-inducible factor 1-alpha, enhancing adenosine production in oxygen-deprived tissues. Additionally, cytokines such as transforming growth factor-beta and interferons amplify ecto-5'-nucleotidase expression, linking inflammatory signals to adenosine-mediated immune modulation.

Table 1: Biochemical Characteristics of Ecto-5'-Nucleotidase

Property Detail
Molecular Weight 70-72 kDa (glycosylated form)
Substrate Specificity Preferential hydrolysis of adenosine monophosphate
Inhibitors Alpha,beta-methyleneadenosine 5'-diphosphate sodium salt
Regulatory Mechanisms Hypoxia, cytokines (e.g., transforming growth factor-beta)

Adenosine Generation Pathways in Tumor Microenvironments

In tumor microenvironments, adenosine accumulation results from the coordinated activity of ecto-5'-nucleotidase and ecto-apyrase (cluster of differentiation 39). Ecto-apyrase catalyzes the sequential dephosphorylation of adenosine triphosphate to adenosine diphosphate and adenosine monophosphate, which ecto-5'-nucleotidase subsequently converts to adenosine. Hypoxia drives this metabolic cascade by upregulating both enzymes, creating a feedforward loop that sustains high extracellular adenosine levels.

Tumor cells and stromal immune cells contribute differentially to adenosine production. Regulatory T cells express ecto-5'-nucleotidase and ecto-apyrase, enabling them to convert pericellular adenosine triphosphate into adenosine, which suppresses effector T cell responses. Similarly, tumor-associated endothelial cells exhibit heightened ecto-5'-nucleotidase activity under hypoxic conditions, further amplifying adenosine generation.

Table 2: Enzymatic Steps in Tumor Adenosine Generation

Step Enzyme Reaction Product
1 Ecto-apyrase Adenosine triphosphate → ADP + Pi Adenosine diphosphate
2 Ecto-apyrase Adenosine diphosphate → AMP + Pi Adenosine monophosphate
3 Ecto-5'-nucleotidase Adenosine monophosphate → Pi Adenosine

Immunosuppressive Mechanisms of Ecto-5'-Nucleotidase in Cancer Progression

Adenosine signaling through A2A and A2B receptors on immune cells establishes an immunosuppressive niche within tumors. Binding of adenosine to A2A receptors on cytotoxic T lymphocytes suppresses interleukin-2 secretion and T cell receptor signaling, impairing antitumor immunity. Dendritic cells exposed to adenosine exhibit reduced expression of costimulatory molecules, such as cluster of differentiation 80 and cluster of differentiation 86, hindering their ability to prime naive T cells.

Regulatory T cells exploit ecto-5'-nucleotidase activity to reinforce immune tolerance. By converting extracellular adenosine monophosphate to adenosine, regulatory T cells activate A2A receptors on effector T cells, inducing anergy and apoptosis. In melanoma models, pharmacological inhibition of ecto-5'-nucleotidase with this compound restored interleukin-17A and interferon-gamma production, correlating with increased infiltration of cluster of differentiation 8-positive T cells and B lymphocytes into tumors.

Table 3: Adenosine Receptor-Mediated Immunosuppression in Cancer

Immune Cell Type Receptor Effect
Cytotoxic T Lymphocytes A2A Suppression of interleukin-2 secretion
Dendritic Cells A2B Downregulation of costimulatory molecules
Regulatory T Cells A2A Enhanced immunosuppressive function

Properties

Molecular Formula

C11H15N5Na2O9P2

Molecular Weight

469.19 g/mol

IUPAC Name

disodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate

InChI

InChI=1S/C11H17N5O9P2.2Na/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(25-11)1-24-27(22,23)4-26(19,20)21;;/h2-3,5,7-8,11,17-18H,1,4H2,(H,22,23)(H2,12,13,14)(H2,19,20,21);;/q;2*+1/p-2/t5-,7-,8-,11-;;/m1../s1

InChI Key

XBMIJZIUIGRFDM-LYYWGVPGSA-L

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CP(=O)(O)[O-])[O-])O)O)N.[Na+].[Na+]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)(O)[O-])[O-])O)O)N.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The compound is synthesized via chemical modification of adenosine derivatives, typically involving the formation of a methylene bridge between the alpha and beta phosphate groups. A commonly reported synthetic approach involves:

  • Starting materials: 5'-Tosyladenosine and P,P'-methylenebis(phosphonate) derivatives.
  • Reaction conditions: The reaction is generally conducted in acetonitrile at ambient temperature over extended periods (e.g., 48 hours).
  • Yield: Approximately 72% under optimized conditions.

This method was detailed by Dixit and Poulter (1984), who described the nucleophilic substitution reaction leading to the methylene-bridged diphosphate.

Detailed Synthetic Procedure

  • Activation of Adenosine Derivative : 5'-Tosyladenosine is prepared as a reactive intermediate.
  • Nucleophilic Substitution : The tosyl group is displaced by the methylenebis(phosphonate) nucleophile.
  • Purification : The crude product is purified by chromatographic techniques to isolate α,β-methyleneadenosine 5'-diphosphate.
  • Conversion to Sodium Salt : The free acid form is neutralized with sodium hydroxide or sodium salts to yield the sodium salt form for enhanced solubility and stability.

Preparation of Stock Solutions and Formulations

For research applications, the sodium salt form is typically prepared as stock solutions in solvents like dimethyl sulfoxide (DMSO), water, or buffered aqueous solutions. The solubility data and preparation guidelines are as follows:

Amount of Compound Stock Solution Concentration Volume of Solvent Required (mL)
1 mg 1 mM 2.3517
5 mg 1 mM 11.7583
10 mg 1 mM 23.5167
1 mg 5 mM 0.4703
5 mg 5 mM 2.3517
10 mg 5 mM 4.7033
1 mg 10 mM 0.2352
5 mg 10 mM 1.1758
10 mg 10 mM 2.3517

Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month to prevent degradation. Heating to 37°C and ultrasonic bath treatment can aid solubilization before use.

In Vivo Formulation Preparation

For in vivo studies, the compound is formulated to ensure bioavailability and stability. A typical procedure involves:

  • Preparing a DMSO master stock solution.
  • Sequential addition of co-solvents such as polyethylene glycol 300 (PEG300), Tween 80, and distilled water or corn oil.
  • Ensuring clarity and homogeneity after each solvent addition using vortexing, ultrasound, or mild heating.
  • Maintaining the order of addition strictly to prevent precipitation.

This method allows for clear solutions suitable for injection or administration in animal models.

Research Discoveries and Applications Related to Preparation

  • Enzymatic Inhibition : α,β-Methyleneadenosine 5'-diphosphate sodium salt is a potent inhibitor of CD73, blocking the conversion of AMP to adenosine, which has implications in cancer and cardiovascular research.
  • Resistance to Hydrolysis : The methylene bridge confers resistance to enzymatic cleavage, making it a stable analog for prolonged biological studies.
  • Use in Overcoming Drug Resistance : It has been shown to reverse doxorubicin resistance in multidrug-resistant (MDR) cells by inhibiting ecto-5'-nucleotidase-mediated pathways.
  • Vasoconstrictor Effects : The compound exhibits vasoconstrictive properties, useful in physiological and pharmacological investigations.

These findings underscore the importance of reliable preparation methods to ensure compound purity and activity in experimental settings.

Summary Table of Preparation Methods and Key Parameters

Step Description Conditions/Notes Reference
Starting Materials 5'-Tosyladenosine, P,P'-methylenebis(phosphonate) Acetonitrile solvent, ambient temperature
Reaction Time Nucleophilic substitution ~48 hours
Yield Isolated product ~72%
Purification Chromatography To isolate pure compound
Conversion to Sodium Salt Neutralization with sodium base Enhances solubility and stability
Stock Solution Preparation Dissolution in DMSO or water Concentrations 1-10 mM; store at -20 to -80°C
In Vivo Formulation Sequential solvent addition (DMSO, PEG300, Tween 80, water/corn oil) Ensure clarity before next addition

Chemical Reactions Analysis

Types of Reactions: Alpha,beta-Methyleneadenosine 5’-diphosphate sodium salt primarily undergoes substitution reactions due to the presence of reactive phosphate groups. These reactions can be catalyzed by various enzymes or chemical reagents .

Common Reagents and Conditions: Common reagents used in the reactions involving alpha,beta-Methyleneadenosine 5’-diphosphate sodium salt include nucleophiles and electrophiles that target the phosphate groups. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. the primary goal is often to modify the phosphate groups or the adenosine moiety to study the compound’s biological activity .

Scientific Research Applications

Cancer Research

  • Reversal of Drug Resistance : APCP has been shown to reverse doxorubicin resistance in multidrug-resistant (MDR) cancer cells. Studies indicate that it enhances rhodamine uptake while inhibiting efflux in ecto-5'-nucleotidase-positive MDR cells such as MCF7/A6 and L1210/A . This property suggests potential use in combination therapies to overcome drug resistance in cancer treatment.
  • Tumor Microenvironment Modulation : Inhibition of CD73 by APCP can alter the tumor microenvironment by reducing immunosuppressive adenosine levels, which may enhance anti-tumor immune responses .

Neuroprotection

  • Alzheimer's Disease : APCP has been investigated for its neuroprotective properties. In mouse models of Alzheimer's disease, it was found to reduce memory loss induced by amyloid-beta peptide . This suggests that CD73 inhibition could be a therapeutic strategy for neurodegenerative diseases.

Inflammation and Autoimmune Disorders

  • Modulation of Inflammatory Responses : APCP has demonstrated efficacy in reducing inflammation in various models. For instance, it induces inflammation in rodent models of pleurisy but also shows potential for reducing inflammatory responses associated with autoimmune conditions .
  • Leishmania Infection : APCP has been studied for its role in modulating macrophage responses during Leishmania infection. It was found that treatment with APCP significantly decreased parasitism in infected macrophages by inhibiting CD73 activity .

Case Studies and Research Findings

StudyFocusFindings
Caiazzo et al. (2016)Anti-inflammatory effectsDemonstrated that adenosine signaling mediates the anti-inflammatory effects of COX-2 inhibitors through CD73 inhibition .
Yu et al. (2022)Colorectal cancerInvestigated serum ATPase and AMPase levels as potential diagnostic markers; linked CD73 activity with tumor progression .
Thomas et al. (2020)Atrial fibrillationShowed that inhibition of the adenosine pathway alters atrial electrophysiology, suggesting a role for APCP in cardiac health .
Wu et al. (2018)Blood-brain barrier permeabilityFound that co-administration of APCP improved the delivery of therapeutic agents across the blood-brain barrier .
Zhang et al. (2021)Alcoholic liver fibrosisHighlighted the role of CD73 in hepatic stellate cell activation; APCP inhibited HSC activation and reduced fibrogenesis markers .

Comparison with Similar Compounds

Structural Analogues of Adenosine Diphosphate

The following table summarizes key structural and functional differences between α,β-MeADP and related compounds:

Compound Structural Modification Molecular Weight (Da) Primary Target Potency/Activity Applications
α,β-MeADP α,β-methylene bridge ~427 (free acid) CD73 (ecto-5'-nucleotidase) High potency (IC₅₀ ~1–10 µM) Inhibits adenosine production in hypoxia, immune modulation
ADP Sodium Salt Unmodified diphosphate 427.2 (free acid) P2Y receptors, metabolic enzymes Substrate for kinases/phosphatases Energy metabolism, platelet aggregation studies
β,γ-MeATP (M7510) β,γ-methylene bridge ~551 (disodium salt) P2X receptors (e.g., P2X1, P2X3) Partial agonist at P2X receptors Neuronal signaling, smooth muscle contraction studies
2-MeSADP 2-methylthio substitution ~607 (trisodium salt) P2Y₁ receptors High affinity (EC₅₀ ~10 nM) Platelet activation, purinergic receptor studies
ADPβS β-thio substitution ~527 (trilithium salt) P2Y receptors Hydrolysis-resistant agonist G-protein coupled receptor signaling studies
AMPCP α,β-methylene + monophosphate ~411 (sodium salt) CD73, 5'-nucleotidases Competitive inhibitor (IC₅₀ ~0.1–1 µM) Adenosine signaling regulation

Key Functional Differences

Enzyme Specificity: α,β-MeADP specifically inhibits CD73 by mimicking AMP but resisting dephosphorylation, thereby blocking adenosine production . In contrast, β,γ-MeATP targets P2X receptors due to its modified triphosphate chain, which stabilizes binding to ionotropic receptors . ADP sodium salt acts as a substrate for kinases (e.g., creatine kinase) and activates P2Y receptors, promoting platelet aggregation and metabolic signaling .

Resistance to Hydrolysis :

  • The α,β-methylene bridge in α,β-MeADP prevents enzymatic cleavage, enhancing its half-life compared to unmodified ADP or ATP . Similarly, β-thio or methylthio substitutions (e.g., ADPβS, 2-MeSADP) confer resistance to ectonucleotidases .

Receptor Selectivity :

  • 2-MeSADP shows 100-fold higher potency at P2Y₁ receptors than ADP due to its methylthio group, which enhances receptor affinity .
  • β,γ-MeATP selectively activates P2X receptors over P2Y subtypes, making it useful for distinguishing receptor subtypes in neuronal tissues .

CD73 Inhibition in Hypoxia

  • In renal hypoxia models, α,β-MeADP (120 µM) reduced adenosine production by 67% and attenuated vasoconstriction by 40%, confirming its role in regulating adenosine-mediated vascular responses .
  • Comparatively, AMPCP showed similar efficacy but lower solubility, limiting its use in in vivo systems .

Metabolic Enzyme Interactions

  • ADP sodium salt is critical in energy transfer pathways (e.g., glycolysis, oxidative phosphorylation) but is rapidly metabolized, unlike α,β-MeADP .

Receptor Activation Studies

  • 2-MeSADP (EC₅₀ ~10 nM) outperformed α,β-MeADP in P2Y₁ activation, highlighting the importance of methylthio modifications for receptor specificity .
  • β,γ-MeATP activated P2X receptors with minimal cross-reactivity to P2Y systems, unlike ADP analogs .

Biological Activity

Alpha, beta-Methyleneadenosine 5'-diphosphate sodium salt (AMP-CP) is a synthetic compound that acts primarily as an inhibitor of ecto-5'-nucleotidase (CD73), an enzyme involved in the conversion of AMP to adenosine. This biological activity has significant implications for various physiological and pathological processes, including cancer resistance, inflammation, and neurodegenerative diseases.

AMP-CP inhibits ecto-5'-nucleotidase, thereby preventing the production of adenosine from AMP. This inhibition can lead to increased levels of AMP and altered signaling pathways that are crucial for cellular responses. The compound has been shown to reverse doxorubicin resistance in multidrug-resistant (MDR) cancer cell lines, such as MCF7/A6 and L1210/A cells . Additionally, it enhances rhodamine uptake while inhibiting its efflux in ecto-5'-nucleotidase-positive MDR cells, indicating its potential role in overcoming drug resistance mechanisms .

Biological Effects

The biological effects of AMP-CP extend beyond its role as a CD73 inhibitor:

  • Vasoconstriction : The compound has been demonstrated to induce vasoconstriction in rodent models, which may have implications for cardiovascular health .
  • Inflammation : In a pleurisy model, AMP-CP exacerbated inflammation, suggesting that it may modulate inflammatory responses through adenosine signaling pathways .
  • Neuroprotection : In models of Alzheimer's disease, AMP-CP has been shown to reduce memory loss induced by amyloid-beta (Aβ) peptides, indicating potential neuroprotective properties .

Research Findings and Case Studies

Several studies have highlighted the diverse biological activities of AMP-CP:

  • Doxorubicin Resistance : A study found that AMP-CP effectively reversed doxorubicin resistance in MDR cancer cells. This was attributed to its ability to inhibit CD73 activity, leading to increased intracellular drug accumulation .
  • Inflammation Models : Research indicated that AMP-CP exacerbates carrageenan-induced pleurisy in rats. The findings suggest that CD73 inhibition can enhance inflammatory responses, potentially complicating therapeutic strategies aimed at reducing inflammation .
  • Neurodegenerative Disease Models : In Alzheimer's disease models, AMP-CP demonstrated the ability to mitigate cognitive decline associated with Aβ accumulation. This effect may be linked to altered adenosine signaling at the blood-brain barrier .

Summary Table of Biological Activities

Activity TypeDescriptionReference
CD73 InhibitionBlocks conversion of AMP to adenosine; reverses doxorubicin resistance in MDR cells
VasoconstrictionInduces vasoconstriction in rodent models
Inflammation EnhancementExacerbates inflammation in carrageenan-induced pleurisy model
NeuroprotectionReduces memory loss associated with Aβ in Alzheimer's disease models

Q & A

Q. What is the synthetic pathway for α,β-methyleneadenosine 5'-diphosphate sodium salt, and how does its methylene modification enhance biochemical utility?

The synthesis involves modifying adenosine diphosphate (ADP) by introducing a methylene bridge between the α- and β-phosphate groups. Key steps include:

  • Protection of reactive groups : Use of tert-butyldimethylsilyl (TBDMS) or trityl groups to shield hydroxyl groups on the ribose ring during synthesis .
  • Methylene insertion : Reaction with methylenebis(phosphonate) reagents under controlled pH to form the α,β-methylene linkage, which replaces the oxygen atom in the phosphate bridge .
  • Deprotection and purification : Acidic or fluoride-based cleavage of protecting groups, followed by ion-exchange chromatography to isolate the sodium salt form .
    The methylene group confers resistance to hydrolysis by nucleotidases and phosphatases, making it a stable ATP/ADP analog for studying nucleotide-dependent enzymes .

Q. How does α,β-methyleneadenosine 5'-diphosphate sodium salt inhibit ecto-5'-nucleotidase (CD73), and what experimental assays validate its activity?

The compound acts as a competitive inhibitor by mimicking ADP’s structure, binding to CD73’s active site but resisting enzymatic cleavage due to its non-hydrolyzable methylene bridge . Validation methods include:

  • Colorimetric assays : Measurement of inorganic phosphate release from AMP hydrolysis, with inhibition quantified via reduced phosphate detection .
  • HPLC-based kinetic analysis : Direct monitoring of AMP-to-adenosine conversion rates in the presence of the inhibitor .
  • Cellular assays : Use in cancer cell lines (e.g., MDR cells) to demonstrate reversal of drug resistance by blocking adenosine-mediated immunosuppression .

Q. What structural features of α,β-methyleneadenosine 5'-diphosphate sodium salt make it suitable for studying purinergic signaling?

  • Ribose backbone : Maintains recognition by purinergic receptors (e.g., P2Y receptors) .
  • Methylene bridge : Prevents enzymatic degradation, enabling prolonged receptor activation or inhibition studies .
  • Sodium counterion : Enhances solubility in aqueous buffers for in vitro assays .
    Applications include probing ATP/ADP-dependent pathways in platelet aggregation and immune cell regulation .

Advanced Research Questions

Q. How to design experiments to study the hydrolysis resistance of α,β-methyleneadenosine 5'-diphosphate sodium salt compared to native ADP?

  • Comparative hydrolysis assays : Incubate equimolar concentrations of the compound and ADP with nucleotidases (e.g., CD73 or apyrase) at 37°C. Monitor degradation via:
    • TLC or HPLC : Track intact compound vs. breakdown products over time .
    • Mass spectrometry : Confirm molecular integrity of the methylene-modified phosphate group .
  • Enzymatic kinetics : Calculate KmK_m and VmaxV_{max} for ADP hydrolysis in the presence/absence of the inhibitor to assess competitive binding efficiency .

Q. How to resolve contradictory data in enzyme kinetic studies involving α,β-methyleneadenosine 5'-diphosphate sodium salt?

Contradictions often arise from assay conditions or enzyme isoforms. Mitigation strategies include:

  • Buffer standardization : Use consistent pH (7.4) and ion concentrations (e.g., Mg²⁺) to avoid artefactual inhibition .
  • Isoform-specific controls : Validate enzyme purity (e.g., recombinant CD73 vs. membrane-bound isoforms) via Western blotting .
  • Allosteric effectors : Test for modulation by endogenous molecules (e.g., ATP or Zn²⁺) that may alter inhibitor binding .

Q. What methodological optimizations are required for using α,β-methyleneadenosine 5'-diphosphate sodium salt in live-cell imaging of nucleotide metabolism?

  • Fluorescent tagging : Conjugate with probes like BODIPY-FL via the ribose hydroxyl group without disrupting the methylene-phosphonate moiety .
  • Microscopy settings : Use low-intensity excitation to minimize phototoxicity; confirm localization via co-staining with organelle markers .
  • Quantitative analysis : Pair with FRET-based adenosine sensors to correlate inhibition efficiency with intracellular adenosine levels .

Q. How to evaluate the compound’s specificity when used in nucleotide analog studies?

  • Off-target screening : Test against related enzymes (e.g., adenylate kinase, ATPases) using activity assays .
  • Crystallography : Resolve inhibitor-enzyme co-structures to confirm binding geometry vs. native ADP .
  • RNA interference : Knock down CD73 in cell models to isolate inhibitor effects from background enzymatic activity .

Methodological Considerations

Q. What are the best practices for storing and handling α,β-methyleneadenosine 5'-diphosphate sodium salt to ensure stability?

  • Storage : Lyophilized powder at -20°C in anhydrous conditions; reconstitute in degassed buffer (pH 7.0) to prevent oxidation .
  • Avoid freeze-thaw cycles : Aliquot solutions into single-use vials .
  • Validation post-storage : Confirm activity via control enzyme assays before critical experiments .

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